(RS)-Duloxetine hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (RS)-Duloxetine hydrochloride involves complex chemical processes aimed at achieving the selective inhibition of serotonin and noradrenaline transporters. Although specific synthesis details are not provided in the available literature, it's understood that the process requires precise control over the chemical structure to ensure the drug's efficacy and selectivity. The compound's synthesis must consider its stereochemistry to achieve the desired pharmacological profile.

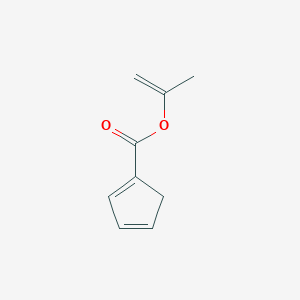

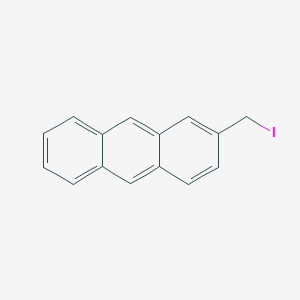

Molecular Structure Analysis

Duloxetine's effectiveness as an SNRI is closely tied to its molecular structure, which allows for potent and selective inhibition of serotonin and noradrenaline transporters. The molecule's structural features are crucial for its interaction with these transporters, affecting the reuptake of these neurotransmitters and thereby modulating their levels in the central nervous system. This structural affinity does not extend significantly to other neurotransmitter transporters, which helps in minimizing off-target effects.

Chemical Reactions and Properties

As a chemical entity, (RS)-Duloxetine hydrochloride exhibits properties that are essential for its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. It is highly protein-bound and extensively metabolized in the liver through cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, leading to various inactive metabolites. These properties are important for understanding the drug's behavior in the body and its interaction with other compounds.

Physical Properties Analysis

The physical properties of (RS)-Duloxetine hydrochloride, such as solubility, melting point, and stability, play a significant role in its formulation and delivery. These characteristics determine the compound's suitability for oral administration and its bioavailability. Understanding these physical properties is essential for developing effective and safe pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of (RS)-Duloxetine hydrochloride, including its acidity, basicity, and reactivity, influence its pharmacological action and interactions with biological systems. These properties are critical for the drug's absorption, distribution, metabolism, and excretion processes, affecting its overall efficacy and safety profile.

- Duloxetine's pharmacology and mechanism of action: CNS inhibition profiles and effects on neurotransmitter levels (Carter & McCormack, 2009) and (Knadler et al., 2011).

- Overview of Duloxetine's clinical utility and pharmacokinetic profile: (Westanmo et al., 2005) and (Smith & Nicholson, 2007).

- Analyses on Duloxetine's pharmacology and treatment efficacy across various conditions: (Bymaster et al., 2005) and (Brown & Boulay, 2013).

Wissenschaftliche Forschungsanwendungen

Antidepressant and Pain Relief : Duloxetine hydrochloride is primarily used as an antidepressant for major depressive disorders, anxiety disorders, and fibromyalgia, with proven efficacy in reducing depressive symptoms and pain related to diabetic peripheral neuropathy and stress urinary incontinence (Berk et al., 1997).

Pharmaceutical Analysis : Various methods have been developed for the analysis and determination of duloxetine hydrochloride in pharmaceutical formulations, including high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC), ensuring its quality and uniformity in medical applications (Sinha et al., 2009); (Dhaneshwar et al., 2008).

Transdermal Drug Delivery : Research has been conducted on developing transdermal patches for duloxetine hydrochloride to provide controlled drug release, potentially improving patient compliance and reducing dosing frequency (Singh & Bali, 2016).

Pharmacokinetics and Stability : Studies on the pharmacokinetics and stability of duloxetine hydrochloride have been undertaken to understand its behavior under various conditions, enhancing its therapeutic efficacy and safety (Marjo et al., 2011).

Chronic Pain Management : Duloxetine hydrochloride is also used as a nonopioid analgesic for the treatment of chronic pain conditions, including diabetic peripheral neuropathic pain and fibromyalgia, with comparable effect sizes to other pain medications (Mease et al., 2011).

Expanded Psychiatric Applications : Beyond major depressive disorder and generalized anxiety disorder, duloxetine hydrochloride shows potential in treating mood spectrum disorders, panic disorder, and as an add-on drug in schizophrenia, though further research is needed to define its role in these areas (Muscatello et al., 2019).

Analytical Studies for Quantitative Determination : Advanced analytical methods, including chemometric techniques, have been developed for the quantitative determination of duloxetine hydrochloride in the presence of impurities, ensuring its safety and efficacy in pharmaceutical products (Anwar et al., 2020).

Safety And Hazards

This section would cover the safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with its use.

Zukünftige Richtungen

This would discuss potential future research directions, such as new applications of the compound or areas where further study is needed.

Eigenschaften

IUPAC Name |

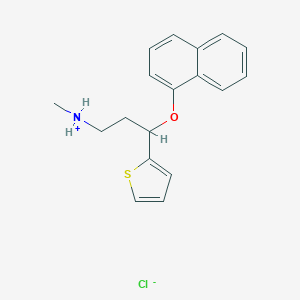

N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS.ClH/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16;/h2-10,13,17,19H,11-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFSMCNJSOPUAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657730 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(RS)-Duloxetine hydrochloride | |

CAS RN |

116817-11-9 | |

| Record name | N-Methyl-3-[(naphthalen-1-yl)oxy]-3-(thiophen-2-yl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)

![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)

![Benzenesulfonamide,N-(2-hydroxyethyl)-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B54211.png)

![n-[1-(Piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B54216.png)